molecular formula C7H10F3NO2 B2465622 N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1011460-56-2

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Cat. No.: B2465622
CAS No.: 1011460-56-2
M. Wt: 197.157
InChI Key: RHGDPFJEXLFYOP-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxamide group The methoxy and methyl groups are attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide typically involves the reaction of a cyclopropane derivative with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropane ring. The resulting intermediate is then reacted with methoxyamine and methyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is unique due to the presence of the trifluoromethyl group on the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-11(13-2)5(12)6(3-4-6)7(8,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGDPFJEXLFYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (7.17 g, 73.5 mmol) was added to an ambient temperature solution of 1-trifluoromethylcyclopropane-1-carboxylic acid (10.3 g, 66.8 mmol), EDC (15.4 g, 80.2 mmol), hydroxybenzotriazole hydrate (12.28 g, 80.2 mmol) and N-methylmorpholine (36.7 mL, 33.8 mmol) in methylene chloride (50 mL) at ambient temperature. After stirring at ambient temperature overnight, the reaction mixture was poured into ethyl acetate and washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine, dried (sodium sulfate) and concentrated to afford N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide which was used in the subsequent step without further purification.
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoromethyl cyclopropane carboxylic acid (500 mg, 3.24 mmol) was added to a freshly prepared solution of Weinreb amine (3.90 mmol) prepared by treating N-methoxymethanamine HCl salt with EtN-iPr2 (3.90 mmol) in CH2Cl2 at −40° C. and stirring for 5 min. DCC (801 mg, 3.90 mmol) in 5.0 mL of DCM was then added slowly over 3 min while cooling the solution at 0° C. The reaction mixture was stirred at RT for 48 h. It was then filtered through a plug of silica gel washing with Et2O. The volatiles were removed and the residue was purified on an ISCO 12 g column (20-70% EtOAc:Hexanes) to yield N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (456 mg, 71% yield) as a clear colorless oil. A reference for this procedure could be found in: J. Org. Chem. 2005, 70, pages 5721-5724.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Name
N-methoxymethanamine HCl salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
801 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,O-dimethyl hydroxylamine hydrochloride (0.48 g, 4.87 mmol, Aldrich) in DMF (15 mL, Aldrich) was added triethylamine (0.68 mL, 4.87 mmol, Aldrich). After completed addition the reaction was stirred at RT for 5 min. 1-trifluoromethylcyclopropane-1-carboxylic acid (0.5 g, 3.24 mmol, Alfa Aesar, A Johnson Matthey Company) was added and the reaction was stirred at room temperature for 1 min. The reaction was cooled to 0° C. and propylphosphonic anhydride solution (50 wt. % in DMF; 3.10 mL, 4.87 mmol, Acros Organics) was added dropwise. The resulting mixture was stirred at room temperature for 5 days. The reaction was quenched with saturated NaHCO3 and stirred at RT for 5 min. The reaction was extracted with diethyl ether (2×40 mL) and the combined organic extracts were washed with saturated ammonium chloride, water, dried over MgSO4, and concentrated to give 229 mg of the title compound as a light yellow liquid. MS (ESI, positive ion) m/z: 198.1 (M+H).
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
propylphosphonic anhydride
Quantity
3.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 1-(trifluoromethyl)cyclopropanecarboxylic acid (150 mg, 0.974 mmol), 1-hydroxybenzotrizole monohydrate (224 mg, 1.46 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (280 mg, 1.46 mmol) and N,O-dimethylhydroxylamine hydrochloride (142 mg, 1.46 mmol) in DMF (5 mL) was added DIPEA (0.50 mL, 2.92 mmol) and the mixture was stirred at room temperature for overnight. The reaction mixture was quenched with water (30 mL) and extracted with EtOAc. The collected organic layer was washed with water and brine, dried over MgSO4 and concentrated under reduced pressure to provide compound A103-1 (164 mg, 85%) as a pale yellow oil.
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
85%

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